
5-Chlorothiophene-2-sulfonyl chloride
Overview
Description
5-Chlorothiophene-2-sulfonyl chloride (CAS: 2766-74-7) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₂Cl₂O₂S₂ and a molecular weight of 217.08 g/mol . It features a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 2-position. This compound is a moisture-sensitive, pale yellow to colorless liquid with a density of 1.623 g/mL at 25°C and a boiling point of 112–117°C .
Preparation Methods
5-Chlorothiophene-2-sulfonyl chloride can be synthesized from 2-chlorothiophene by reacting it with chlorosulfonic acid in the presence of phosphorus pentachloride . The reaction conditions typically involve maintaining a controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
5-Chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under
Biological Activity
5-Chlorothiophene-2-sulfonyl chloride is a significant compound in organic synthesis, particularly as an intermediate in pharmaceutical development. Its biological activity has been explored in various contexts, revealing its potential in drug synthesis and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Overview of this compound
This compound is a sulfonyl chloride derivative of thiophene, characterized by its unique chemical structure that allows for diverse reactivity. It is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . The compound is moisture-sensitive and should be stored under controlled conditions to maintain its reactivity.
The mechanism of action for this compound largely depends on its application in synthetic pathways. It can participate in various reactions including:
- Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to form amides and esters.
- Hydrolysis : Hydrolyzes to form 5-chloro-2-thiophenecarboxylic acid in the presence of water.
- Esterification : Forms esters when reacted with alcohols under acidic conditions.
Pharmaceutical Synthesis
This compound is integral to the synthesis of numerous pharmaceuticals. Notably, it is involved in the production of:
- Anticancer drugs
- Antiparasitic agents
- Anti-HIV medications
- Alzheimer's disease treatments , specifically as a precursor for γ-secretase inhibitors .
Case Study: Rivaroxaban Synthesis
Rivaroxaban, an anticoagulant, is synthesized using this compound as an intermediate. Research has shown that this compound's presence must be carefully monitored due to its potential genotoxicity. The synthesis process involves intricate reactions that highlight the compound's utility in drug development.
Antimicrobial and Cytotoxic Properties
Recent studies have evaluated derivatives synthesized from this compound for their antimicrobial and cytotoxic properties:
- Cytotoxicity Studies : Compounds derived from this sulfonyl chloride were tested against various cancer cell lines (e.g., HeLa, MCF-7) and demonstrated significant cytotoxic effects .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | MCF-7 | 22 |
Compound C | A-549 | 18 |
Biochemical Pathways
The biological activity of this compound can be attributed to its interactions with various enzymes and proteins. Thiophene derivatives are known to influence:
- Cell signaling pathways
- Gene expression
- Cellular metabolism
These interactions can lead to significant physiological effects, making them valuable in therapeutic contexts .
Computational Chemistry Insights
Computational chemistry has played a crucial role in understanding the interactions and potential biological activities of this compound derivatives. Molecular modeling techniques have been employed to predict binding affinities and optimize structures for enhanced biological activity .
Scientific Research Applications
5-Chlorothiophene-2-sulfonyl chloride is a versatile compound with significant applications in various fields including organic synthesis, pharmaceuticals, and agrochemicals. This article explores its applications, supported by data tables and case studies, highlighting its importance in scientific research.
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis. It is utilized for the preparation of various sulfonamide compounds and heteroaromatic derivatives. Its reactivity allows for the formation of diverse chemical structures through coupling reactions.
Case Study: Heteroarylation
Research has shown that this compound can effectively couple with various heteroarenes, yielding products like 1-methyl-2-(thiophen-2-yl)pyrrole with notable yields (up to 62%) . This demonstrates its utility in synthesizing complex organic molecules.
Pharmaceutical Applications
The compound is particularly notable for its role in drug development. It has been employed in synthesizing γ-secretase inhibitors, which are being investigated for their potential in treating Alzheimer's disease .
Case Study: Antiproliferative Activity
A study highlighted the antiproliferative effects of a derivative containing this compound against hepatoma cell lines. The compound exhibited half-maximal inhibitory concentrations (IC50) ranging from 1.65 to 2.89 μM across different cell lines, indicating strong potential as an anticancer agent .
Agrochemicals
In agrochemical applications, this compound is used to synthesize herbicides and fungicides. Its ability to modify biological activity makes it valuable for developing new agricultural chemicals that target specific pests or diseases.
Dyestuffs
This compound is also utilized in the dye industry for producing various colorants. Its sulfonyl group enhances the solubility and stability of dyes, making them more effective for textile applications.
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 5-Chlorothiophene-2-sulfonyl chloride, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via sulfonation of 2-chlorothiophene using chlorosulfonic acid in the presence of phosphorus pentachloride (PCl₅). Key factors include maintaining anhydrous conditions, controlling the reaction temperature (typically 0–5°C to prevent side reactions), and stoichiometric ratios of reagents to minimize byproducts like over-sulfonated derivatives . Post-synthesis purification via fractional distillation or recrystallization in non-polar solvents enhances purity.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the sulfonyl chloride group’s presence and substituent positions.
- FT-IR to identify characteristic S=O stretching (~1370 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- HPLC with UV detection (λ = 254 nm) to quantify purity and detect trace impurities like unreacted thiophene derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is corrosive and releases toxic gases (e.g., HCl, SOₓ) upon decomposition. Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the reactivity of this compound compare with other sulfonyl chlorides in nucleophilic substitution reactions?
The electron-withdrawing chlorine substituent enhances electrophilicity at the sulfur center, making it more reactive toward amines and alcohols than non-halogenated analogs. Kinetic studies using stopped-flow techniques can quantify reaction rates with nucleophiles (e.g., aniline) under varying solvents (e.g., DCM vs. THF) and temperatures .
Q. What are the common byproducts formed during the synthesis of this compound, and how can they be identified and mitigated?
Byproducts include:
- Polysulfonated derivatives (e.g., di-sulfonyl chlorides) from excess chlorosulfonic acid.
- Hydrolysis products (e.g., sulfonic acids) due to moisture exposure. Mitigation strategies:
- Optimize reagent stoichiometry (1:1.2 thiophene:PCl₅).
- Use GC-MS or LC-QTOF to detect and quantify impurities .
Q. What strategies can be employed to analyze the environmental persistence and degradation pathways of this compound in aquatic ecosystems?
Conduct hydrolysis studies at varying pH (4–10) and temperatures (20–40°C) to measure half-lives. Advanced techniques:
- LC-MS/MS to identify degradation products (e.g., 5-chlorothiophene-2-sulfonic acid).
- QSAR modeling to predict bioaccumulation (log P = -7.7) and ecotoxicity (e.g., LC₅₀ for aquatic organisms) .
Q. How can researchers design experiments to study the hydrolysis kinetics of this compound under varying pH and temperature conditions?
- Prepare buffered solutions (pH 2–12) and monitor hydrolysis via conductivity (to track HCl release) or UV-Vis spectroscopy (loss of sulfonyl chloride absorbance).
- Apply pseudo-first-order kinetics models to derive rate constants and activation energy (Arrhenius plots) .
Q. What are the challenges in synthesizing sulfonamide derivatives from this compound, and how can reaction conditions be optimized for regioselectivity?
Challenges include competing reactions at the thiophene ring’s chlorine or sulfonyl group. Optimization strategies:
- Use bulky amines (e.g., tert-butylamine) to sterically hinder undesired substitutions.
- Employ microwave-assisted synthesis to enhance reaction specificity and reduce time .
Q. How can computational chemistry tools be applied to predict the reactivity and potential toxicity of this compound derivatives?
- DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and identify reactive sites.
- Molecular docking (AutoDock Vina) to assess binding affinity with biological targets (e.g., enzymes inhibited by sulfonamides) .
Q. What analytical techniques are most effective for detecting trace impurities in this compound, and how should method validation be approached?
Comparison with Similar Compounds
Sulfonyl chlorides based on thiophene and related heterocycles exhibit distinct reactivity, stability, and applications depending on substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, SO₂Cl): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., amidation) .
- Aromatic Extensions : Benzo[b]thiophene derivatives (e.g., CAS 166964-33-6) exhibit higher thermal stability due to extended conjugation .
- Halogen Variations : Bromine (CAS 82834-48-8) offers slower substitution kinetics compared to chlorine, while fluorine (CAS 108158-05-0) enables unique bioorthogonal reactions .
Applications :
- Pharmaceuticals : Thiazole-containing derivatives (e.g., CAS 215434-25-6) show promise in antimicrobials due to heterocyclic nitrogen .
- Materials Science : Phenylsulfonyl groups (CAS N/A) improve polymer cross-linking efficiency .
Safety and Handling :
- All sulfonyl chlorides are moisture-sensitive and corrosive. Fluorinated variants may release toxic HF upon hydrolysis, requiring specialized handling .
Research Findings and Trends
- Synthetic Efficiency : Modifications at the 5-position (e.g., methyl, halogens) optimize reaction yields and selectivity .
- Drug Development : this compound derivatives are prioritized in CNS drug discovery due to their blood-brain barrier permeability .
- Sustainability : Recent studies focus on replacing chlorinated solvents in sulfonylation reactions to reduce environmental impact .
Properties
IUPAC Name |
5-chlorothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORSTNOXGOXWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370041 | |
Record name | 5-Chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-74-7 | |
Record name | 5-Chloro-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2766-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-thiophenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Thiophenesulfonyl chloride, 5-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.